molecular formula C13H11NO5 B13579411 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate CAS No. 2127881-32-5

1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate

Cat. No.: B13579411
CAS No.: 2127881-32-5
M. Wt: 261.23 g/mol
InChI Key: JNYDZIWMKNMTSZ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate: is a compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate can be synthesized through a condensation reaction involving an aromatic primary amine and a maleic anhydride derivative . This reaction typically occurs under mild conditions and results in the formation of the desired compound with high yield.

Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-catalyzed reactions and organocatalytic methods . These methods offer robust techniques for the efficient construction of complex heterocyclic structures, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs and treatments for various diseases .

Medicine: The compound’s potential as a therapeutic agent has led to its investigation in the field of medicinal chemistry. Researchers are exploring its use in the treatment of cancer, infectious diseases, and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of an isoindoline nucleus and a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
Molecular Formula C13H13N2O5
Molecular Weight 263.25 g/mol
IUPAC Name This compound
CAS Number 2127881-32-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological processes. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : Inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Demonstrating efficacy against certain bacterial strains.

Anticancer Activity

A study conducted by Rezki et al. (2024) explored the anticancer properties of derivatives related to this compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity against lung cancer cell lines, with inhibition rates ranging from 48% to 56% at specific concentrations .

Antimicrobial Properties

Research has shown that the compound possesses antimicrobial activity against a range of pathogens. For instance, a comparative analysis indicated that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing promising results for further development .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the effects of this compound were evaluated on the H-1229 lung cancer cell line. The study utilized various concentrations to determine the IC50 (the concentration required to inhibit cell growth by 50%). The findings suggested an IC50 value of approximately 10 µM, indicating moderate potency compared to established anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 50 µg/mL, the compound inhibited the growth of both bacterial strains effectively. The results are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Properties

CAS No.

2127881-32-5

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) oxolane-3-carboxylate

InChI

InChI=1S/C13H11NO5/c15-11-9-3-1-2-4-10(9)12(16)14(11)19-13(17)8-5-6-18-7-8/h1-4,8H,5-7H2

InChI Key

JNYDZIWMKNMTSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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